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Compound of Interest

Compound Name: Propyl heptanoate

Cat. No.: B1581445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two common flavor esters,

propyl heptanoate and methyl heptanoate. The information presented herein is a synthesis of

available data to assist researchers in the selection and application of these compounds in

flavor and fragrance formulations.

Chemical and Physical Properties
Propyl heptanoate and methyl heptanoate are both esters of heptanoic acid, differing only in

their alcohol moiety. This structural difference, while seemingly minor, results in distinct physical

and sensory properties. A summary of their key chemical and physical properties is presented

in Table 1.
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Property Propyl Heptanoate Methyl Heptanoate References

Synonyms
n-Propyl heptanoate,

Propyl enanthate

Methyl enanthate,

Methyl heptylate
[1][2]

FEMA Number 2948 2705 [1][3]

CAS Number 7778-87-2 106-73-0 [2][4]

Molecular Formula C₁₀H₂₀O₂ C₈H₁₆O₂ [1][3]

Molecular Weight (

g/mol )
172.27 144.21 [1][3]

Appearance Colorless liquid Colorless liquid [1][4]

Boiling Point (°C) 207-208 171-172 [1]

Flash Point (°C) 76.7 52.8 [2][4]

Specific Gravity (@

25°C)
~0.869 ~0.860 - 0.880 [2][4]

Refractive Index (@

20°C)
~1.417 ~1.409 - 1.424 [2][4]

Solubility

Soluble in alcohol and

oils; practically

insoluble in water.

Soluble in alcohol;

practically insoluble in

water.

[4][5]

Sensory Profile: A Comparative Overview
The primary distinction between propyl heptanoate and methyl heptanoate lies in their

sensory profiles. While both are characterized as "fruity," the nuances of their aroma and taste

differ significantly.

Propyl Heptanoate is generally described as having a sweet, ripe, and complex fruity profile.

Its aroma is often associated with:

Primary Notes: Apple, pear, pineapple, grape, and strawberry.[2]

Nuances: A slightly fermented, cognac-like, and waxy character.[2]
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Methyl Heptanoate, in contrast, presents a greener and less complex fruity profile. Its key

sensory descriptors include:

Primary Notes: Sweet, fruity, and green.[4]

Nuances: Waxy, with an apple-like note.[4]

A side-by-side comparison of their organoleptic properties is provided in Table 2.

Sensory Attribute Propyl Heptanoate Methyl Heptanoate References

Odor Type Fruity Fruity [2][4]

Odor Description

Sweet, ripe fruity

(apple, pear,

pineapple, grape,

strawberry), winey,

green, with fermented

cognac and juicy fruit

nuances.

Sweet, fruity, green,

orris, waxy, floral, with

a waxy apple-like

note.

[2][4]

Flavor Type Waxy, Fruity Fruity [2][4]

Taste Description

Sweet, waxy, fruity

(pineapple, pear,

apple), with citrus and

slight green, grassy

notes at 5-15 ppm.

Sweet, fruity, and

green at 35 ppm.
[2][4]

Performance in Application
The choice between propyl heptanoate and methyl heptanoate in a flavor formulation

depends on the desired sensory outcome.

Propyl Heptanoate is often utilized to impart a more mature, complex, and rich fruity

character. Its winey and cognac-like notes make it suitable for applications in beverages like

brandy and in baked goods where a cooked fruit flavor is desired.[2]
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Methyl Heptanoate is typically used to provide a fresh, green, and straightforward fruity top

note. It is well-suited for applications in confectionery, dairy products, and beverages where a

bright and clean fruit profile is needed.[5]

Experimental Protocols
To objectively compare the performance of propyl heptanoate and methyl heptanoate,

standardized sensory evaluation and analytical methods are essential. The following are

detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of propyl heptanoate and methyl

heptanoate.

Materials:

Propyl heptanoate (food grade)

Methyl heptanoate (food grade)

Odorless and tasteless solvent (e.g., mineral oil for aroma, deionized water with a co-solvent

like ethanol for taste)

Reference standards for aroma and flavor attributes (e.g., solutions of isoamyl acetate for

"banana," hexanal for "green")

Sensory evaluation booths with controlled lighting and air circulation

Coded sample cups

Data collection software or ballots

Procedure:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained over several sessions to recognize and scale the intensity of

various aroma and flavor attributes relevant to fruity esters.
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Lexicon Development: The panel, through consensus, develops a specific vocabulary

(lexicon) to describe the sensory characteristics of the two esters.

Sample Preparation: Solutions of propyl heptanoate and methyl heptanoate are prepared

at various concentrations in the chosen solvent.

Sample Evaluation: Coded samples are presented to the panelists in a randomized and

balanced order. Panelists independently rate the intensity of each attribute on a structured

line scale (e.g., 0 = not perceptible, 100 = extremely intense).

Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis

of Variance (ANOVA) to determine significant differences in the sensory profiles of the two

esters. The results can be visualized using spider plots.

Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific odor-active regions and characterize the aroma of propyl
heptanoate and methyl heptanoate.

Instrumentation:

Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port

Capillary column suitable for flavor analysis (e.g., DB-5ms)

Headspace or liquid injection autosampler

Procedure:

Sample Preparation: Dilute solutions of propyl heptanoate and methyl heptanoate are

prepared in a suitable solvent.

GC Separation: The samples are injected into the GC, and the volatile compounds are

separated based on their boiling points and polarity.

Olfactometry Analysis: The column effluent is split between the FID and the heated

olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and

records the time, duration, and description of each detected odor.
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Data Analysis: The olfactometry data is combined with the chromatographic data from the

FID to create an aromagram, which shows the odor-active regions of the chromatogram.

This allows for a direct comparison of the aroma profiles of the two esters as they elute from

the GC column.

Visualizations
Logical Relationship of Flavor Perception
The following diagram illustrates the key factors influencing the perception of flavor for these

esters.

Chemical Properties
Sensory Profile

Application

Propyl Heptanoate
Sweet, Ripe, Complex Fruity,

Cognac-like, Waxy
leads to

Methyl Heptanoate Sweet, Green, Simple Fruity,
Apple-like, Waxy

leads to

Beverages (Brandy),
Baked Goods

suited for

Confectionery,
Dairy, Beverages

suited for

Click to download full resolution via product page

Figure 1: Relationship between chemical structure, sensory profile, and application.

Experimental Workflow for Sensory Evaluation
The diagram below outlines a typical workflow for the comparative sensory evaluation of propyl

and methyl heptanoate.
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Figure 2: Workflow for Quantitative Descriptive Analysis.

Conclusion
In summary, while both propyl heptanoate and methyl heptanoate contribute to a fruity flavor

profile, their performance characteristics are distinct. Propyl heptanoate offers a more

complex, ripe, and rich fruitiness with wine-like and cognac nuances, making it suitable for

applications requiring a more sophisticated and mature flavor. In contrast, methyl heptanoate
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provides a fresher, greener, and more direct fruity note, ideal for products where a bright and

clean fruit character is desired. The selection between these two esters should be guided by

the specific sensory objectives of the final product. The experimental protocols provided in this

guide offer a framework for conducting a direct comparative analysis to inform formulation

decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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